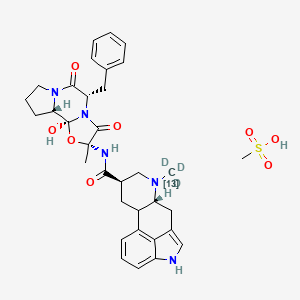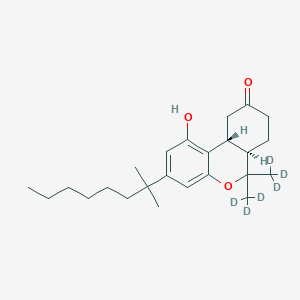![molecular formula C7H5F3INO3S B13443406 2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B13443406.png)
2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl sulphonyl group attached to a phenol ring. These functional groups contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol typically involves multi-step organic reactions One common method is the electrophilic aromatic substitution reaction, where an iodine atom is introduced to the phenol ringThe amino group is then added via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
化学反応の分析
Types of Reactions
2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl sulphonyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The iodine atom and amino group can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol: Similar structure but with a nitro group instead of an amino group.
2-Amino-4-[(trifluoromethyl)sulphonyl]phenol: Lacks the iodine atom.
2-Amino-6-bromo-4-[(trifluoromethyl)sulphonyl]phenol: Contains a bromine atom instead of iodine.
Uniqueness
2-Amino-6-iodo-4-[(trifluoromethyl)sulphonyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom, in particular, enhances its potential for use in radiolabeling and imaging studies .
特性
分子式 |
C7H5F3INO3S |
|---|---|
分子量 |
367.09 g/mol |
IUPAC名 |
2-amino-6-iodo-4-(trifluoromethylsulfonyl)phenol |
InChI |
InChI=1S/C7H5F3INO3S/c8-7(9,10)16(14,15)3-1-4(11)6(13)5(12)2-3/h1-2,13H,12H2 |
InChIキー |
PXAGOHJOFCUKER-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1N)O)I)S(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


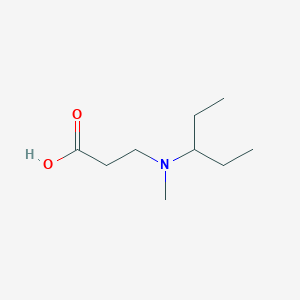
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
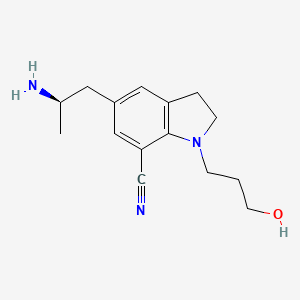
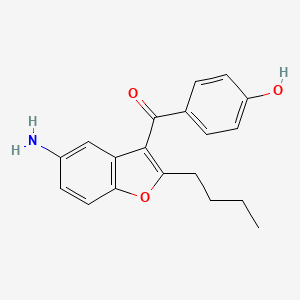
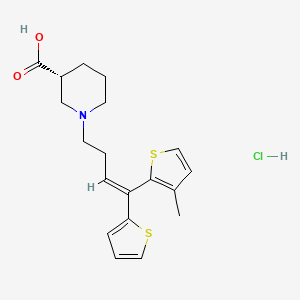
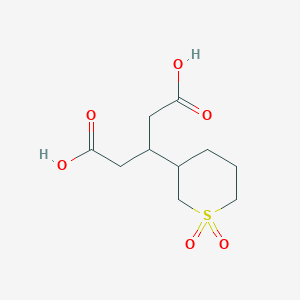
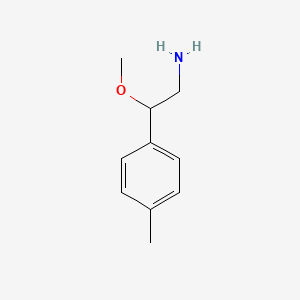
![2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B13443344.png)
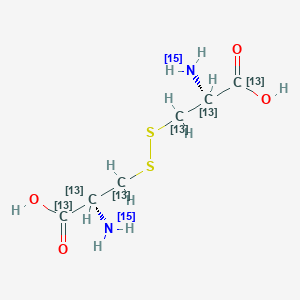
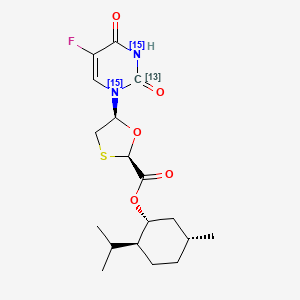
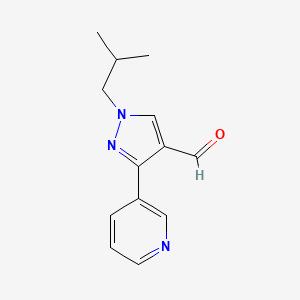
![1-[(1-Methylethyl)amino]cyclopentanemethanol](/img/structure/B13443374.png)
